molecular formula C8H16O2 B8452278 3-Ethoxy-5-hexen-1-ol

3-Ethoxy-5-hexen-1-ol

Cat. No.: B8452278
M. Wt: 144.21 g/mol
InChI Key: OPCOYWQHMMASHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxy-5-hexen-1-ol is a chemical compound with the molecular formula C8H16O2 . This structure incorporates both an ether and an alcohol functional group, alongside an unsaturated carbon-carbon double bond, making it a versatile intermediate for organic synthesis. Compounds with similar structural features, such as various hexenol isomers, are of significant interest in the field of fragrance and flavor chemistry. For instance, cis-3-hexen-1-ol is a well-known molecule with a characteristic "green" or "grassy" odor and is a crucial flavor component in many fruits, vegetables, and beverages . The presence of the ethoxy group in this compound may alter its volatility and olfactory properties compared to its alcoholic counterparts, suggesting potential utility as a modifier in aroma compositions or as a precursor for synthesizing more complex fragrance molecules. Beyond organoleptic applications, this compound serves as a valuable building block in chemical research. The terminal double bond (5-hexen-1-ol structure ) is amenable to further chemical transformations, including oxidation, reduction, and hydrofunctionalization reactions. The alcohol functionality can be esterified or alkylated, while the ether linkage provides stability, creating a multifunctional scaffold for developing novel compounds in medicinal chemistry and material science. This product is provided for research purposes as part of chemical synthesis programs. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

3-ethoxyhex-5-en-1-ol

InChI

InChI=1S/C8H16O2/c1-3-5-8(6-7-9)10-4-2/h3,8-9H,1,4-7H2,2H3

InChI Key

OPCOYWQHMMASHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCO)CC=C

Origin of Product

United States

Structural Classification and Significance of Unsaturated Ether Alcohols

3-Ethoxy-5-hexen-1-ol, with the chemical formula C₈H₁₆O₂, belongs to the class of compounds known as unsaturated ether alcohols. nih.gov Its structure is characterized by a six-carbon backbone containing a carbon-carbon double bond (a hexenyl group), a primary alcohol (-OH) at one end, and an ethoxy group (-O-CH₂CH₃) positioned at the third carbon. This unique arrangement of three distinct functional groups—an alkene, an ether, and an alcohol—within a single, acyclic molecule makes it a highly versatile substrate for organic synthesis. nih.govsolubilityofthings.com

Unsaturated alcohols and ethers are foundational components in the chemical toolbox. solubilityofthings.com They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, fragrances, and specialty polymers. solubilityofthings.commdpi.com The significance of this class lies in the distinct reactivity of each functional group:

The hydroxyl group can undergo oxidation to form aldehydes or carboxylic acids, can be substituted, or can be used as a directing group in various reactions. solubilityofthings.com

The ether linkage , while generally stable, can be cleaved under specific conditions and its presence influences the molecule's polarity and solubility. uobaghdad.edu.iq In synthetic strategies, ethers are often employed as protecting groups for alcohols due to their stability. uobaghdad.edu.iq

The alkene double bond is amenable to a host of addition reactions, such as hydrogenation, halogenation, epoxidation, and polymerization, allowing for extensive functionalization of the carbon skeleton. solubilityofthings.com

The combination of these features in unsaturated ether alcohols provides a platform for sequential or cascade reactions, enabling the efficient construction of complex target molecules. rsc.org However, the synthesis of unsaturated ethers has historically presented challenges, often suffering from low yields and requiring harsh reaction conditions, which makes their study and development a pertinent area of research. mdpi.com

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name3-ethoxyhex-5-en-1-ol nih.gov
Molecular FormulaC₈H₁₆O₂ nih.gov
Molecular Weight144.21 g/mol nih.gov
Monoisotopic Mass144.115029749 Da nih.gov
InChIKeyOPCOYWQHMMASHJ-UHFFFAOYSA-N nih.gov
Canonical SMILESCCOC(CCO)CC=C nih.gov

Research Rationale and Current Gaps in Knowledge for 3 Ethoxy 5 Hexen 1 Ol

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, readily available starting materials. lkouniv.ac.innumberanalytics.com For this compound, the analysis reveals two primary disconnections.

The most evident disconnection is the carbon-oxygen bond of the ether at the C3 position. This transform, the reverse of a Williamson ether synthesis, simplifies the target molecule into a precursor, (Z)-hex-5-ene-1,3-diol, and an ethylating agent, such as ethyl iodide. This approach places the challenge on the selective etherification of the secondary hydroxyl group in the presence of a primary one.

A second set of disconnections involves the C-C bonds of the hexenol backbone. Breaking the bond between C3 and C4 suggests a nucleophilic addition of an allyl organometallic reagent (a synthon for the C4-C6 fragment) to a 3-carbon electrophile like glycidol (B123203) or 3-hydroxypropanal, which would contain the C1-C3 fragment. This strategy builds the homoallylic alcohol core directly.

Synthetic Approaches to the Hexenol Backbone

The formation of the six-carbon unsaturated alcohol framework is a critical phase in the synthesis of this compound. Several established and modern synthetic methods can be employed to construct this key intermediate.

Reductive Strategies from Unsaturated Esters or Carboxylic Acids

The selective reduction of an ester or carboxylic acid function in the presence of a carbon-carbon double bond is a well-established method for preparing unsaturated alcohols. For a precursor like methyl 3-hydroxy-5-hexenoate, the challenge lies in reducing the ester to a primary alcohol without affecting the alkene. Modern catalytic systems are highly effective for this transformation. Bimetallic catalysts, particularly those based on ruthenium and tin, have demonstrated high selectivity for the hydrogenation of the carbonyl group in unsaturated esters. conicet.gov.arunal.edu.cochemicke-listy.cz These reactions are typically performed under moderate to high hydrogen pressure and temperature. unal.edu.co

For instance, the hydrogenation of methyl oleate (B1233923) to oleyl alcohol has been achieved with high selectivity using Ru-Sn catalysts on various supports like alumina. unal.edu.cochemicke-listy.cz The addition of tin is believed to modify the catalytic properties of ruthenium, promoting the activation of the carbonyl group while suppressing the hydrogenation of the C=C double bond. chemicke-listy.cz

Table 1: Catalytic Systems for Selective Hydrogenation of Unsaturated Esters

Catalyst System Support Substrate Example Key Conditions Selectivity Outcome
Ru-Sn Al₂O₃ Methyl Oleate 5 MPa H₂, 270°C High selectivity to Oleyl Alcohol over stearyl alcohol. unal.edu.co
Co-Sn ZnO Methyl Oleate - Selectivity comparable to Ru-Sn systems. conicet.gov.ar

Construction from Halogenated Hexene Precursors

The hexenol backbone can be assembled starting from halogenated hexenes through nucleophilic substitution reactions. A plausible route involves starting with a di-halogenated C6 chain, though controlling regioselectivity can be challenging. A more direct approach starts with a mono-halogenated precursor. For example, the synthesis of 5-hexen-1-ol (B1630360) can be accomplished using 6-bromo-1-hexene (B1265582) as the starting material. guidechem.com The process involves a substitution reaction with potassium acetate (B1210297) to form 5-hexenyl acetate, followed by hydrolysis with a base like sodium hydroxide (B78521) or potassium hydroxide to yield the final alcohol. guidechem.com This method provides a straightforward pathway to a terminal hexenol, which can then be further functionalized.

Organometallic Coupling Reactions for Alkyne and Alkene Formation

Organometallic reactions offer powerful and versatile methods for C-C bond formation, enabling the construction of the hexenol skeleton with high control. A prominent strategy for synthesizing homoallylic alcohols involves the reaction of an allyl-based organometallic reagent with an epoxide or a carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com

The Grignard reaction is a classic example. Allylmagnesium bromide, readily prepared from allyl bromide and magnesium metal, can act as a nucleophile. wikipedia.orgbyjus.com Its reaction with an epoxide, such as glycidol (2,3-epoxy-1-propanol), would involve a nucleophilic attack on the less substituted carbon of the epoxide ring. organicchemistrytutor.com This ring-opening reaction, followed by an acidic workup, directly forms the hex-5-ene-1,3-diol backbone. masterorganicchemistry.com Protecting the hydroxyl group of glycidol prior to the reaction would be necessary to prevent it from reacting with the Grignard reagent.

Table 2: Organometallic Approaches to Homoallylic Alcohols

Electrophile Organometallic Reagent Key Conditions Product Type
Epoxide (e.g., protected glycidol) Allylmagnesium Bromide Anhydrous ether (e.g., THF), then H₃O⁺ workup Hex-5-ene-1,3-diol (protected) masterorganicchemistry.comorganicchemistrytutor.com
Aldehyde (e.g., 3-hydroxypropanal) Allylmagnesium Bromide Anhydrous ether, then H₃O⁺ workup Hex-5-ene-1,3-diol organic-chemistry.org

An alternative involves the Birch reduction of an alkyl phenyl ether, such as phenetole (B1680304) (ethyl phenyl ether), to generate a 1-alkoxy-1,4-cyclohexadiene. google.com Subsequent oxidative cleavage with ozone, followed by reductive workup, can yield a cis-3-hexen-1-ol derivative, demonstrating the utility of ring-opening strategies to access specific hexenol isomers. google.com

Dehydration Reactions of Appropriate Diols or Higher Alcohols

Creating a specific alkene like 5-hexen-1-ol via dehydration of a saturated diol (e.g., hexane-1,5-diol) is challenging due to the difficulty in controlling the regioselectivity of the elimination. au.dk Dehydration of 1-butanol, for instance, often yields a mixture of 1-butene (B85601) and the more thermodynamically stable 2-butene. google.com However, modern catalytic methods have been developed to favor the formation of terminal olefins. Catalysts comprising an inorganic support like alumina, modified with a Brønsted acid and a silicon compound, have been used for the selective dehydration of terminal alcohols to terminal alkenes. google.com While less direct for the primary synthesis of the hexenol backbone in this context, controlled dehydration of a precursor like hexane-1,3,6-triol could potentially be guided to form the desired unsaturated diol intermediate.

Ether Linkage Formation Methodologies at the C3 Position

Once the hex-5-ene-1,3-diol backbone is established, the final key transformation is the selective formation of the ether linkage at the secondary C3 hydroxyl group.

The Williamson ether synthesis is the most common method for this purpose. wikipedia.orglscollege.ac.in This Sₙ2 reaction involves deprotonating an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the case of hex-5-ene-1,3-diol, the primary alcohol at C1 is more acidic and less sterically hindered than the secondary alcohol at C3, making it more reactive. To achieve selective etherification at C3, a protection-etherification-deprotection sequence is typically required.

Protection: The more reactive primary hydroxyl group at C1 is selectively protected. Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), due to their stability and ease of removal.

Etherification: The remaining free secondary hydroxyl group at C3 is then deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide is subsequently reacted with an ethylating agent like ethyl iodide or ethyl bromide to form the desired ether linkage. lscollege.ac.in

Deprotection: The protecting group at C1 is removed under specific conditions (e.g., using a fluoride (B91410) source like TBAF for silyl ethers) to reveal the primary alcohol, yielding the final product, this compound.

Recent advances have also explored iron-catalyzed dehydrative etherification reactions directly between two different alcohols, which can offer high selectivity for the formation of unsymmetrical ethers. acs.orgnih.gov Such methods could potentially provide a more atom-economical route by reacting the diol with ethanol (B145695) in the presence of a suitable catalyst. nih.gov

Acid-Catalyzed Addition of Ethanol to Unsaturated Alcohols

The acid-catalyzed addition of an alcohol to an alkene is a fundamental method for ether synthesis. chadsprep.com In the context of synthesizing this compound, this approach could theoretically be applied to a precursor such as 5-hexen-1-ol. The reaction mechanism involves the protonation of the alkene's double bond by a strong acid catalyst (e.g., H₂SO₄) to form a carbocation intermediate. chadsprep.compearson.com This carbocation is then attacked by a nucleophile, in this case, ethanol.

The regiochemical outcome of this reaction is governed by Markovnikov's rule, which predicts that the nucleophile (ethanol) will add to the more substituted carbon of the original double bond, as this carbon can better stabilize the positive charge of the carbocation intermediate. chadsprep.com For a precursor like 5-hexen-1-ol, this would not yield the target compound, as the addition would occur at C-5 or C-6.

A more plausible, albeit challenging, precursor for this method would be 5-hexen-1,3-diol. Here, the acid could catalyze an intramolecular cyclization (etherification) to form a substituted tetrahydropyran, or an intermolecular reaction with ethanol. lookchem.com However, controlling the reaction to favor intermolecular etherification at the secondary C-3 alcohol over the primary C-1 alcohol or cyclization is difficult. Furthermore, strong acid conditions can promote dehydration of the secondary alcohol or rearrangement of the carbocation intermediate, leading to a mixture of products. openstax.orgmasterorganicchemistry.com

Table 1: General Parameters for Acid-Catalyzed Etherification

ParameterDescriptionTypical Conditions & Remarks
Precursor Alkene or AlcoholFor ethers from alkenes, an excess of alcohol is used as the solvent and reagent. byjus.com For etherification of alcohols, primary alcohols work best to form symmetrical ethers. masterorganicchemistry.com
Catalyst Strong AcidH₂SO₄, HCl, p-toluenesulfonic acid (p-TsOH). chadsprep.com
Mechanism Carbocation IntermediateThe reaction proceeds via an SN1-like or addition mechanism, making it susceptible to rearrangements. chadsprep.comyoutube.com
Regioselectivity Markovnikov's RuleThe alkoxy group adds to the more substituted carbon of the alkene. chadsprep.com
Limitations Side ReactionsDehydration, polymerization, and lack of selectivity in polyol substrates are common issues. openstax.org

Alkoxymercuration-Demercuration Reactions with Ethanol and Unsaturated Precursors

A more reliable method for the Markovnikov addition of an alcohol to an alkene without the risk of carbocation rearrangements is the alkoxymercuration-demercuration reaction. masterorganicchemistry.com This two-step process offers high regioselectivity and is compatible with a variety of functional groups.

The ideal precursor for this synthesis would be 5-hexen-1-ol .

Alkoxymercuration : The reaction is initiated by treating the alkene (5-hexen-1-ol) with a mercury(II) salt, such as mercuric acetate (Hg(OAc)₂), in ethanol. Ethanol acts as both the solvent and the nucleophile. The electrophilic mercury species adds to the double bond, forming a cyclic mercurinium ion intermediate. masterorganicchemistry.com This three-membered ring prevents rearrangements. Ethanol then attacks the more substituted carbon of the mercurinium ion in an anti-addition fashion, leading to an organomercury intermediate. masterorganicchemistry.comyoutube.com

Demercuration : The carbon-mercury bond in the intermediate is then cleaved reductively using a reducing agent, typically sodium borohydride (B1222165) (NaBH₄) in a basic solution. openstax.orgbyjus.com This step replaces the mercury group with a hydrogen atom, yielding the final ether product.

Applying this sequence to 5-hexen-1-ol would result in the addition of an ethoxy group at C-5, not C-3, thus failing to produce the target molecule. However, if the precursor were 1,5-hexadien-3-ol , alkoxymercuration-demercuration with ethanol could potentially target the C-5 double bond, yielding this compound's constitutional isomer, 5-ethoxy-1-hexen-3-ol. The success of this reaction would depend on the relative reactivity of the two double bonds if a diene precursor were used. For a simple alkene like 5-hexen-1-ol, this method reliably gives Markovnikov products without rearrangement. masterorganicchemistry.com

Williamson Ether Synthesis Approaches (Conceptual)

The Williamson ether synthesis is a cornerstone of ether preparation, involving an SN2 reaction between an alkoxide nucleophile and an organohalide electrophile. wikipedia.org For a molecule like this compound, two primary retrosynthetic disconnections can be considered conceptually.

Route A: Alkylation of a Diol Alkoxide This approach would start with 5-hexen-1,3-diol . The diol would be treated with a base to form an alkoxide, which would then be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide).

Challenge : The primary challenge is chemoselectivity. 5-hexen-1,3-diol has two hydroxyl groups of different reactivity (primary at C-1 and secondary at C-3). Selective deprotonation and subsequent alkylation of the C-3 hydroxyl group are required. The primary alcohol is generally more acidic and less sterically hindered, making it more likely to react first. Achieving selective etherification at the secondary position would likely require a protecting group strategy (see Section 2.4.2).

Route B: Reaction of Ethoxide with a Halogenated Alcohol This route involves reacting sodium ethoxide (NaOEt) with a halogenated precursor, such as 3-chloro-5-hexen-1-ol or 3-bromo-5-hexen-1-ol .

Challenge : The substrate is a secondary halide. Alkoxides are strong bases as well as strong nucleophiles. Therefore, the desired SN2 substitution reaction would face significant competition from the E2 (elimination) side reaction, which would lead to the formation of hexadienes. masterorganicchemistry.com The Williamson synthesis works best with primary alkyl halides to minimize this competing elimination pathway. wikipedia.orgmasterorganicchemistry.com

Table 2: Comparison of Conceptual Williamson Ether Synthesis Routes

RoutePrecursorsMechanismKey Challenge
A 5-hexen-1,3-diol + Ethyl HalideSN2Chemoselectivity : Preferential reaction at the more reactive primary C-1 hydroxyl over the target secondary C-3 hydroxyl.
B 3-Halo-5-hexen-1-ol + Sodium EthoxideSN2 vs. E2Side Reaction : Competing E2 elimination due to the secondary halide, leading to diene byproducts. masterorganicchemistry.com

Other Etherification Protocols

Modern synthetic chemistry offers several alternative etherification methods that can overcome the limitations of classical approaches. Transition metal catalysis, in particular, has provided mild and selective routes to ethers.

Gold-Catalyzed Etherification : Gold catalysts, suchas Ph₃PAuNO₃, have been shown to facilitate the hydroalkoxylation of allenes with alcohols to produce allylic ethers with high regio- and stereoselectivity. organic-chemistry.org Gold catalysts can also activate alcohols for intermolecular SN1-type reactions to form unsymmetrical ethers under mild, moisture-tolerant conditions. organic-chemistry.org

Palladium-Catalyzed Etherification : Palladium catalysts are widely used for allylic etherification. frontiersin.org For instance, Pd-catalyzed reactions of non-activated allylic alcohols with phenols can generate allylic aryl ethers, with water as the only byproduct. organic-chemistry.org While often applied to allylic systems, related methodologies could potentially be adapted for homoallylic alcohols.

Bismuth-Catalyzed Reductive Etherification : Bismuth(III) salts can catalyze the reductive coupling of carbonyl compounds with alkoxysilanes to form symmetrical and unsymmetrical ethers under non-basic conditions, which avoids elimination side reactions. liverpool.ac.uk This could be a potential route if starting from a keto-alcohol precursor.

These advanced protocols often provide higher selectivity and functional group tolerance compared to traditional methods and could be viable strategies for the synthesis of this compound.

Integration of Functional Group Synthesis for this compound

The synthesis of a polyfunctional molecule like this compound from a precursor such as 5-hexen-1,3-diol is a study in controlling chemical reactivity. Success hinges on the principles of chemoselectivity and the strategic use of protecting groups.

Chemoselectivity in Multi-Functionalized Systems

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the context of a precursor like 5-hexen-1,3-diol , three distinct functional groups are present: a primary alcohol, a secondary alcohol, and an alkene.

Primary vs. Secondary Alcohol : The primary alcohol at C-1 is less sterically hindered and generally more nucleophilic than the secondary alcohol at C-3. In many reactions, such as esterification or Williamson ether synthesis, the primary alcohol will react more rapidly. To achieve etherification at the C-3 position, one must either exploit subtle electronic differences or, more commonly, temporarily block the C-1 hydroxyl group.

Alcohol vs. Alkene : The reactivity of the alcohols versus the alkene depends on the chosen reagents. Under acidic conditions (e.g., acid-catalyzed etherification), the alkene can be protonated. chadsprep.com In contrast, under basic conditions for a Williamson synthesis, the alcohols are deprotonated while the alkene remains inert. wikipedia.org Oxidizing agents could potentially react with the secondary alcohol or the alkene, requiring careful selection of reagents (e.g., Dess-Martin periodinane for alcohol oxidation). researchgate.net

Achieving the target synthesis requires a reaction that selectively forms an ether at the C-3 position without affecting the C-1 hydroxyl or the C-5 double bond. This level of control is often difficult to achieve directly and typically necessitates a protecting group strategy.

One-Pot Synthetic Sequences

While specific one-pot syntheses for this compound are not extensively documented in publicly available literature, the principles of tandem reactions suggest plausible pathways. A hypothetical one-pot approach could involve a cascade reaction combining hydroalkoxylation and carbonyl reduction. More broadly, reductive etherification reactions, which couple an alcohol with a carbonyl compound in the presence of a reducing agent and a catalyst, represent a strategy for forming ethers in a single step. acs.org Such methods can be catalyzed by various Brønsted and Lewis acids. acs.org

Another relevant approach is the catalytic transfer hydrogenation (CTH) process, which can be combined with etherification. rsc.org For instance, a bifunctional heterogeneous catalyst could facilitate both the reduction of a carbonyl group and the subsequent etherification in a single reaction vessel, offering a streamlined and potentially more sustainable synthetic route. rsc.org

Green Chemistry and Sustainable Synthesis Considerations for this compound

The pursuit of green and sustainable synthetic routes for this compound focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. A documented synthesis of this compound provides a basis for evaluating these factors. google.com

A known preparatory method starts from 1-(tert-butyl-diphenylsilanyloxy)-5-hexen-3-ol. google.com The initial step involves an etherification to form tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane, followed by a reduction step to yield the final product. google.com

Detailed Research Findings from a Documented Synthesis:

A specific synthesis of this compound is detailed in patent literature, providing a concrete example of a multi-step preparation. google.com

Step 1: Synthesis of tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane This step involves the etherification of 1-(tert-butyl-diphenylsilanyloxy)-5-hexen-3-ol. google.com

Step 2: Synthesis of this compound The intermediate from the first step is then treated with a reducing agent, such as sodium borohydride, to yield this compound. google.com The reaction involves cleaving the silyl ether protecting group and is performed under specific temperature conditions to ensure reaction completion. google.com

Table 1: Reagents and Conditions for the Synthesis of this compound

Step Starting Material Reagents Solvent Temperature Product
1 1-(tert-butyl-diphenylsilanyloxy)-5-hexen-3-ol Ethyl Chloroformate, Triethylamine Not Specified -20°C to Room Temp tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane
2 tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane Sodium Borohydride Not Specified Not Specified This compound

Sustainable chemistry principles encourage the use of catalytic methods to reduce the amount of reagents required. bohrium.com For the etherification step, replacing stoichiometric bases with catalytic systems, potentially using solid acid or base catalysts, could enhance the green profile of the synthesis. rsc.org The use of organosilane compounds as reducing agents in the presence of catalysts is another area of development for greener ether synthesis. acs.org Furthermore, exploring alternative, renewable sources for the initial starting materials would contribute significantly to the sustainability of producing this compound.

Chemical Reactivity and Transformation Pathways of 3 Ethoxy 5 Hexen 1 Ol

Reactions Involving the Terminal Alkene Moiety

The terminal alkene in 3-ethoxy-5-hexen-1-ol is the more reactive of the two principal functional groups under many conditions, undergoing a range of addition and oxidation reactions.

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. The pi electrons of the double bond act as a nucleophile, attacking an electrophilic species. This process typically involves the formation of a carbocation intermediate, the stability of which often governs the regioselectivity of the reaction.

Hydration: The addition of water across the double bond, known as hydration, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). pressbooks.pub This reaction follows Markovnikov's rule, which states that the hydrogen atom of the adding reagent attaches to the carbon atom of the double bond that already has more hydrogen atoms. libretexts.orgkhanacademy.org Consequently, the hydroxyl group adds to the more substituted carbon. In the case of this compound, this would result in the formation of 3-ethoxyhexane-1,5-diol. The mechanism proceeds through a secondary carbocation intermediate at the C5 position. masterorganicchemistry.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene of this compound also adheres to Markovnikov's rule. masterorganicchemistry.com The reaction proceeds via protonation of the double bond to form the more stable secondary carbocation, followed by nucleophilic attack of the halide ion. This regioselectivity leads to the formation of a 5-halo-3-ethoxyhexan-1-ol.

Table 1: Products of Hydration and Hydrohalogenation of this compound
ReactantReagentProduct
This compoundH₂O, H₂SO₄ (cat.)3-Ethoxyhexane-1,5-diol
HBr5-Bromo-3-ethoxyhexan-1-ol

Halogenation: The addition of elemental halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond results in the formation of a vicinal dihalide. leah4sci.comchemistrysteps.com This reaction proceeds through a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. masterorganicchemistry.com This mechanism leads to anti-addition, where the two halogen atoms are added to opposite faces of the former double bond. The reaction of this compound with bromine would yield 5,6-dibromo-3-ethoxyhexan-1-ol.

Oxyhalogenation: When halogenation is carried out in the presence of water or an alcohol as the solvent, a halohydrin is formed. The solvent acts as a nucleophile, attacking the cyclic halonium ion intermediate. In an aqueous solution, water will attack the more substituted carbon of the halonium ion, following a Markovnikov-like regioselectivity. For this compound, reaction with Br₂ in water would produce 6-bromo-3-ethoxyhexane-1,5-diol.

Table 2: Products of Halogenation and Oxyhalogenation of this compound
ReactantReagentProduct
This compoundBr₂ in CCl₄5,6-Dibromo-3-ethoxyhexan-1-ol
Br₂, H₂O6-Bromo-3-ethoxyhexane-1,5-diol

Epoxidation: The terminal alkene can be converted to an epoxide, a three-membered ring containing an oxygen atom, by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comyoutube.com This reaction is a concerted process where the stereochemistry of the starting alkene is retained in the product. youtube.com The reaction of this compound with m-CPBA would yield (3-ethoxy-5,6-epoxyhexan)-1-ol.

Dihydroxylation: The double bond can be converted to a vicinal diol through dihydroxylation. This can be achieved via two main stereochemical pathways. Syn-dihydroxylation, where the two hydroxyl groups are added to the same face of the double bond, can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄). libretexts.orglibretexts.org Anti-dihydroxylation, with the hydroxyl groups adding to opposite faces, can be achieved by acid-catalyzed hydrolysis of an epoxide intermediate. libretexts.org

Table 3: Products of Epoxidation and Dihydroxylation of this compound
ReactantReagentProductStereochemistry
This compoundm-CPBA(3-Ethoxy-5,6-epoxyhexan)-1-olN/A
1. OsO₄ (cat.), NMO 2. NaHSO₃, H₂O3-Ethoxyhexane-1,5,6-triolSyn-addition
1. m-CPBA 2. H₃O⁺3-Ethoxyhexane-1,5,6-triolAnti-addition

Oxidation Reactions (e.g., Ozonolysis)

Ozonolysis is a powerful oxidative cleavage reaction that breaks the carbon-carbon double bond and replaces it with carbon-oxygen double bonds. wikipedia.org The reaction proceeds by the addition of ozone (O₃) to the alkene to form an unstable molozonide, which then rearranges to a more stable ozonide. The work-up conditions determine the final products. A reductive work-up, typically using dimethyl sulfide (DMS) or zinc and water, will yield aldehydes or ketones. masterorganicchemistry.comlibretexts.org For a terminal alkene like that in this compound, ozonolysis with a reductive work-up will produce formaldehyde and 4-ethoxy-5-hydroxypentanal. An oxidative work-up, using hydrogen peroxide (H₂O₂), will oxidize any resulting aldehydes to carboxylic acids.

Table 4: Products of Ozonolysis of this compound
ReactantReagentsProducts
This compound1. O₃ 2. (CH₃)₂SFormaldehyde and 4-Ethoxy-5-hydroxypentanal
1. O₃ 2. H₂O₂Formic acid and 4-Ethoxy-5-hydroxypentanoic acid

Hydrogenation and Selective Reduction Strategies

Hydrogenation: The terminal alkene can be reduced to an alkane through catalytic hydrogenation. This reaction involves the addition of hydrogen gas (H₂) across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.org The hydrogenation of this compound would yield 3-ethoxyhexan-1-ol.

Selective Reduction: A key consideration in the reduction of this compound is the presence of the primary alcohol. Catalytic hydrogenation is generally chemoselective for the reduction of alkenes in the presence of alcohols under standard conditions. libretexts.org More aggressive reducing agents could potentially affect the alcohol group, but standard catalytic hydrogenation would selectively saturate the carbon-carbon double bond.

Table 5: Product of Hydrogenation of this compound
ReactantReagentProduct
This compoundH₂, Pd/C3-Ethoxyhexan-1-ol

Cycloaddition Reactions

Polymerization Studies

Currently, there is a notable absence of dedicated scholarly research focusing on the polymerization of this compound. The terminal alkene group suggests a theoretical potential for participation in various polymerization mechanisms, such as free-radical, cationic, or Ziegler-Natta polymerization. However, specific studies investigating these possibilities, including catalyst systems, reaction kinetics, and the properties of the resulting polymers, have not been published in the available scientific literature.

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group is a key site for the chemical modification of this compound, offering numerous pathways to a variety of derivatives.

Selective Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 3-ethoxy-5-hexenal, or the carboxylic acid, 3-ethoxy-5-hexenoic acid. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions.

Standard oxidation protocols can be employed to achieve these transformations. The table below summarizes the expected products from the selective oxidation of the primary alcohol moiety.

Starting MaterialReagent/ConditionProductProduct Class
This compoundPCC or Dess-Martin periodinane3-Ethoxy-5-hexenalAldehyde
This compoundJones Reagent (CrO₃/H₂SO₄) or KMnO₄3-Ethoxy-5-hexenoic acidCarboxylic Acid

Esterification and Further Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides under appropriate catalytic conditions to form the corresponding esters. These reactions are fundamental in fragrance and flavor chemistry, where the conversion of alcohols to esters is a common strategy for modifying scent and volatility.

Furthermore, while this compound is itself an ether, the primary alcohol can be further etherified. For example, in patent literature, the synthesis of tert-butyl-(3-ethoxy-5-hexenyloxy)diphenylsilane is described, where the hydroxyl group of this compound is converted into a silyl (B83357) ether for use as a protecting group in a multi-step synthesis google.com. This transformation underscores the utility of the alcohol group as a point of attachment for other chemical moieties.

Nucleophilic Substitution Reactions and Derivatives

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive derivative, such as a sulfonate ester (e.g., tosylate, mesylate) or an alkyl halide. This activation step facilitates the displacement by a wide range of nucleophiles.

This two-step sequence allows for the introduction of various functional groups at the terminal position of the carbon chain. Patent documents describe the general principle of converting alcohol groups into good leaving groups, such as a p-toluenesulfonyloxy group, to facilitate subsequent nucleophilic substitution reactions in the synthesis of complex heterocyclic compounds google.com.

StepReaction TypeReactantReagentProduct
1 (Activation)SulfonylationThis compoundTsCl, Pyridine3-Ethoxy-5-hexen-1-yl tosylate
2 (Substitution)Nucleophilic Substitution3-Ethoxy-5-hexen-1-yl tosylateNaCN4-Ethoxy-6-heptenenitrile

Dehydration to New Unsaturated Systems

The dehydration of this compound involves the acid-catalyzed elimination of a water molecule to generate a new carbon-carbon double bond. Depending on the reaction conditions and the directing influence of the ethoxy group, this reaction could potentially lead to the formation of a conjugated diene system, such as 3-ethoxy-1,5-hexadiene or other isomers. Such dienes are valuable precursors in organic synthesis, particularly for Diels-Alder reactions. However, specific research detailing the controlled dehydration of this compound and the characterization of the resulting unsaturated products is not extensively reported in peer-reviewed journals.

Reactions Involving the Internal Ether Moiety

The ether linkage in this compound, while generally more stable than the alcohol or alkene, can undergo specific reactions, primarily cleavage under strong acidic conditions.

Cleavage Reactions of the Ether Linkage

The carbon-oxygen bond of an ether is generally robust. masterorganicchemistry.com Cleavage of this bond typically requires harsh reaction conditions, most notably the use of strong acids. masterorganicchemistry.comyoutube.com The most common reagents for ether cleavage are strong hydrogen halides, such as hydrogen iodide (HI) and hydrogen bromide (HBr). youtube.com

The mechanism of ether cleavage is analogous to nucleophilic substitution reactions and can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkyl groups attached to the ether oxygen. youtube.com For this compound, the ether oxygen is bonded to an ethyl group (primary) and a hexenyl group (at a secondary carbon). In such cases of a primary-secondary ether, the reaction with a strong nucleophilic acid like HI or HBr is expected to proceed through an S(_N)2 mechanism. masterorganicchemistry.com

The first step in the cleavage reaction is the protonation of the ether oxygen by the strong acid to form a good leaving group, an alcohol. Subsequently, the halide anion (I or Br), a strong nucleophile, will attack one of the adjacent carbon atoms. In an S(_N)2 reaction, the nucleophile preferentially attacks the less sterically hindered carbon atom. Therefore, the cleavage of this compound is predicted to yield iodoethane or bromoethane and 5-hexene-1,3-diol.

Table 1: Predicted Products of Ether Cleavage of this compound with Hydrogen Halides

ReagentPredicted ProductsMechanism
HI (Hydrogen Iodide)Iodoethane and 5-Hexene-1,3-diolS(_N)2
HBr (Hydrogen Bromide)Bromoethane and 5-Hexene-1,3-diolS(_N)2

Stability and Reactivity under Acidic and Basic Conditions

Acidic Conditions:

Under strongly acidic conditions, as discussed above, the ether linkage is susceptible to cleavage. The reaction is typically carried out at elevated temperatures to overcome the high activation energy of C-O bond breaking. The presence of the hydroxyl and alkenyl groups can complicate the reaction, potentially leading to side reactions such as dehydration of the alcohol or addition to the alkene if the conditions are not carefully controlled.

Basic Conditions:

Ethers are generally very stable under basic and neutral conditions. The ether linkage in this compound is not expected to react with bases. The most acidic proton in the molecule is that of the primary alcohol, which can be deprotonated by a strong base to form an alkoxide. This alkoxide can then act as a nucleophile in subsequent reactions. The ether moiety, however, will remain intact under these conditions. This stability makes ethers suitable as solvents for many reactions involving bases.

Stereochemical Aspects of 3 Ethoxy 5 Hexen 1 Ol

Elucidation of Chiral Centers and Enantiomeric Purity

The structure of 3-Ethoxy-5-hexen-1-ol contains a single stereocenter. The carbon atom at the third position (C3), which is bonded to a hydrogen atom, an ethoxy group (-OCH2CH3), an ethyl alcohol group (-CH2CH2OH), and an allyl group (-CH2CH=CH2), is a chiral center. Due to the presence of this single chiral center, this compound can exist as a pair of enantiomers: (R)-3-Ethoxy-5-hexen-1-ol and (S)-3-Ethoxy-5-hexen-1-ol.

A mixture containing equal amounts of both enantiomers is known as a racemic mixture. The enantiomeric purity, or enantiomeric excess (ee), is a measure of the degree to which one enantiomer is present in excess of the other. At present, a review of the scientific literature reveals no specific published methods for the experimental determination of the enantiomeric purity of this compound, such as chiral chromatography or polarimetry.

Stereoselective Synthetic Approaches to Enantiopure this compound

Stereoselective synthesis refers to chemical reactions that preferentially result in the formation of one stereoisomer over another. For a molecule with a single chiral center like this compound, this involves enantioselective methods that would yield a high enantiomeric excess of either the (R)- or (S)-enantiomer.

Despite the importance of obtaining enantiomerically pure compounds, a comprehensive search of chemical databases and the scientific literature has not yielded any specific stereoselective synthetic routes for the preparation of enantiopure this compound. Research in this specific area appears to be limited or has not been published in publicly accessible domains.

Diastereoselective Transformations and Products

Diastereoselective transformations are reactions that result in the preferential formation of one diastereomer over another. Such reactions would typically involve reacting this compound (either as a racemate or an enantiopure form) with another chiral molecule or under conditions that introduce a second stereocenter.

There are currently no specific studies in the available scientific literature that describe diastereoselective transformations involving this compound. Consequently, there is no reported data on the formation or characteristics of any diastereomeric products derived from this compound.

Conformational Analysis and Isomerization Pathways

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The study of these conformers and the energy barriers between them is crucial for understanding a molecule's reactivity and physical properties. Isomerization pathways would describe the mechanisms by which this compound might convert into other isomeric forms.

Detailed research findings on the conformational analysis or potential isomerization pathways for this compound are not present in the current body of scientific literature. Computational or experimental studies, such as those using nuclear magnetic resonance (NMR) spectroscopy, that would elucidate the preferred conformations or energy landscapes of this molecule have not been reported.

Spectroscopic Characterization Methodologies in Research on 3 Ethoxy 5 Hexen 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules like 3-Ethoxy-5-hexen-1-ol. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers the initial and most fundamental spectroscopic data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the presence of π-systems. The ethoxy group would be identified by a characteristic triplet and quartet pattern. The protons of the terminal vinyl group would appear in the downfield region, typically between 5.0 and 6.0 ppm, with complex splitting patterns due to geminal and vicinal coupling. The protons adjacent to the hydroxyl and ether functionalities would also have characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbon atoms of the vinyl group are expected to resonate in the olefinic region (around 115-140 ppm). The carbons bonded to the electron-withdrawing oxygen atoms of the ether and alcohol groups will be deshielded and appear further downfield compared to the other aliphatic carbons.

A predicted summary of the ¹H and ¹³C NMR data for this compound is presented in the interactive table below, based on established chemical shift ranges and data from analogous compounds.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Number Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1~3.7 (t)~61
2~1.8 (m)~38
3~3.5 (m)~78
4~2.3 (m)~40
5~5.8 (ddt)~135
6~5.1 (dd), ~5.0 (dd)~117
7 (ethoxy CH₂)~3.5 (q)~65
8 (ethoxy CH₃)~1.2 (t)~15

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for instance, between the protons on C-1 and C-2, C-2 and C-3, C-3 and C-4, and C-4 and C-5. It would also confirm the coupling between the protons of the vinyl group (H-5 and H-6). The ethoxy group would display a clear correlation between the methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, greatly facilitating the assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC would show correlations, for example, between the ethoxy methylene protons (H-7) and the carbon at C-3, confirming the position of the ethoxy group. It would also show correlations between the protons on C-1 and the carbon at C-3, and between the vinyl protons and the carbon at C-3, thus piecing together the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (sp³)Stretching2850-3000
C-H (sp²)Stretching3010-3100
C=C (Alkene)Stretching1640-1680
C-O (Alcohol)Stretching1050-1150
C-O (Ether)Stretching1080-1150
=C-H (Alkene)Bending (out-of-plane)910-990

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is a strong indicator of the hydroxyl group. The C=C stretching vibration of the terminal alkene would appear around 1640-1680 cm⁻¹. The spectrum would also feature strong C-O stretching bands for both the alcohol and the ether linkages.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The nominal molecular weight of this compound is 144 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 144 may be observed, although it could be weak. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for this compound are expected to involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atoms of the ether and alcohol. This can lead to the formation of stable oxonium ions.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at M-18 (m/z 126).

Loss of an ethoxy radical (•OCH₂CH₃): This would lead to a fragment at m/z 99.

Cleavage of the allyl group: Loss of the allyl radical (•CH₂CH=CH₂) would result in a fragment at m/z 103.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
144[M]⁺
126[M - H₂O]⁺
103[M - CH₂CH=CH₂]⁺
99[M - OCH₂CH₃]⁺
73[CH(OCH₂CH₃)CH₂CH₃]⁺
45[CH₂CH₂OH]⁺ or [CH₃CH₂O]⁺

Hyphenated Techniques for Mixture Analysis

In many research and industrial settings, this compound may be part of a complex mixture. Hyphenated analytical techniques are essential for the separation and identification of individual components within such mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In a GC-MS analysis of a sample containing this compound, the compound would first be separated from other volatile components in the mixture based on its boiling point and interaction with the GC column stationary phase. As the separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the identification of this compound, which can be confirmed by comparing it to a library of known spectra or by analyzing the fragmentation pattern as described in the previous section. This technique is invaluable for both qualitative and quantitative analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific research detailing the LC-MS analysis of this compound is not prevalent in publicly available literature, the methodology for its characterization can be described based on established principles for similar aliphatic alcohols and ethers.

In a typical LC-MS analysis, this compound would first be passed through a liquid chromatography column. The choice of the stationary and mobile phases would be optimized to achieve efficient separation from any impurities or other components in a mixture. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for its identification under specific chromatographic conditions.

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for molecules of this type. These methods would ionize the this compound molecule, typically by protonation to form the [M+H]⁺ ion. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₁₆O₂), the expected m/z for the protonated molecule would be approximately 145.21.

High-resolution mass spectrometry, a feature of advanced LC-MS systems, can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its identity. Tandem mass spectrometry (MS/MS) could also be employed. In this technique, the parent ion ([M+H]⁺) is selected and fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information, helping to piece together the connectivity of the atoms within the molecule.

Hypothetical LC-MS Data for this compound Disclaimer: The following table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited sources. The values are representative of what would be expected from an LC-MS analysis.

ParameterExpected ValueInformation Provided
Retention Time (t_R) Dependent on LC conditionsCharacteristic of the compound under specific chromatographic conditions, aiding in its identification.
[M+H]⁺ (m/z) ~145.21Confirms the molecular weight of the compound.
High-Resolution Mass ~145.1223Provides the accurate mass, allowing for the determination of the elemental formula (C₈H₁₇O₂⁺).
Major MS/MS Fragments VariesReveals the structure of the molecule by showing how it breaks apart.

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

Beyond LC-MS, a combination of advanced spectroscopic techniques is essential for the complete and unambiguous structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. slideshare.netjchps.comresearchgate.net Both ¹H NMR and ¹³C NMR spectroscopy would be employed to characterize this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. slideshare.netjchps.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxy group, the vinyl group, the hydroxyl group, and the aliphatic chain. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. Protons on carbons adjacent to the oxygen atoms of the ether and alcohol would be shifted downfield (to a higher ppm value). pressbooks.publibretexts.org

¹³C NMR Spectroscopy: This technique provides information about the number of different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would confirm the presence of sp³-hybridized carbons in the aliphatic chain and the ethoxy group, as well as the sp²-hybridized carbons of the double bond. Carbons bonded to oxygen would appear at a higher chemical shift. pressbooks.pub

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. fiveable.meyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the alcohol functional group. fiveable.metutorchase.com

C-H stretching bands for both sp³ and sp² hybridized carbons, typically appearing just below and above 3000 cm⁻¹, respectively.

A C=C stretching band around 1640-1680 cm⁻¹, confirming the presence of the alkene.

A C-O stretching band for the ether linkage, typically found in the 1050-1150 cm⁻¹ region. fiveable.me

Hypothetical NMR and IR Data for this compound Disclaimer: The following table is for illustrative purposes only, as specific experimental data for this compound is not available in the cited sources. The values are representative of what would be expected from spectroscopic analyses.

TechniqueExpected ObservationStructural Interpretation
¹H NMR Signals in the range of 0.9-5.8 ppm with specific chemical shifts and splitting patterns.Provides a map of the proton framework, confirming the connectivity of the ethoxy, hexenol, and vinyl groups.
¹³C NMR Signals in the range of 10-140 ppm.Confirms the carbon skeleton, including the eight distinct carbon environments.
IR Broad band at ~3300 cm⁻¹, sharp peaks at ~3080, 2850-2960, ~1640, and ~1100 cm⁻¹.Confirms the presence of O-H (alcohol), =C-H (alkene), -C-H (alkane), C=C (alkene), and C-O (ether) functional groups.

Computational and Theoretical Investigations of 3 Ethoxy 5 Hexen 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods are used to determine the electronic structure, preferred geometries, and energetic properties of chemical compounds. For 3-Ethoxy-5-hexen-1-ol, such studies would provide valuable insights into its stability and reactivity. However, a comprehensive review of scientific literature reveals a lack of specific quantum chemical studies published for this particular compound. The following sections describe the standard theoretical methods that would be applied in such an investigation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. DFT calculations could provide crucial data on the geometry, thermodynamic stability, and electronic properties of this compound. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding chemical reactivity.

Despite the power of this technique for such analyses, specific DFT studies focused on this compound are not available in the current scientific literature.

Ab Initio Methods (e.g., CCSD(T) calculations)

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for obtaining highly accurate energies and molecular properties. These calculations, while computationally expensive, would offer a precise understanding of the energetics of this compound, including its conformational isomers and rotational barriers.

A thorough search of published research indicates that ab initio calculations, including CCSD(T) level studies, have not been specifically reported for this compound.

Reaction Mechanism Studies and Transition State Characterization

Theoretical studies are instrumental in elucidating reaction mechanisms by identifying intermediates and characterizing the transition states that connect them. For this compound, computational methods could be used to explore potential reaction pathways, such as its oxidation, dehydration, or other transformations. By calculating the energy barriers associated with different transition states, researchers can predict the most likely reaction mechanisms.

Currently, there are no published computational studies detailing reaction mechanisms or transition state characterizations specifically for this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape. These simulations could reveal the different shapes the molecule can adopt, the relative populations of these conformers at various temperatures, and the dynamics of their interconversion.

Specific molecular dynamics simulation studies focused on the conformational analysis of this compound have not been found in the reviewed literature.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are frequently employed to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. Theoretical predictions of infrared (IR) frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and other spectroscopic constants for this compound would be highly valuable for its characterization.

However, a review of the literature indicates that no specific studies on the computational prediction of spectroscopic parameters for this compound have been published.

Development of Structure-Reactivity Relationships

Structure-reactivity relationships, often explored through Quantitative Structure-Activity Relationship (QSAR) models, correlate the chemical structure of a compound with its reactivity or biological activity. Computational chemistry plays a crucial role in developing these relationships by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). For this compound, such studies could predict its behavior in various chemical environments.

There is currently no information available in the scientific literature regarding the development of specific structure-reactivity relationships for this compound based on computational investigations.

Advanced Research Applications and Derivatization Strategies for 3 Ethoxy 5 Hexen 1 Ol

Precursor in the Synthesis of Biologically Active Molecules

The bifunctional nature of 3-Ethoxy-5-hexen-1-ol, containing both a hydroxyl and a vinyl group, theoretically allows it to serve as a versatile starting material for the synthesis of more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used as a nucleophile in ether or ester formation. The terminal alkene is amenable to a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, or hydroboration-oxidation, which can introduce new functional groups and stereocenters.

Hypothetical Synthetic Transformations:

Reaction TypeReagents and ConditionsPotential Product Class
Oxidation of AlcoholPCC, CH₂Cl₂Aldehyde
Oxidation of AlcoholJones ReagentCarboxylic Acid
Epoxidation of Alkenem-CPBA, CH₂Cl₂Epoxide
Dihydroxylation of AlkeneOsO₄ (catalytic), NMODiol

These transformations could, in principle, be steps in the total synthesis of natural products or pharmaceutically active compounds. However, no specific examples utilizing this compound have been documented in the surveyed literature.

Building Block for Advanced Polymeric Materials

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the synthesis of functional polymers. For instance, it could be copolymerized with other monomers to tailor the properties of the resulting polymer. The hydroxyl groups along the polymer chain could then be used to attach other molecules, altering the polymer's solubility, reactivity, or material properties.

Potential Polymerization Pathways:

Polymerization MethodPotential Polymer Type
Radical PolymerizationPolyolefin with pendant ethoxy and alcohol groups
Ring-Opening Metathesis Polymerization (after modification)Functionalized polynorbornene derivatives

Research on the polymerization of 5-hexen-1-ol (B1630360) exists, but specific studies on the polymerization of its 3-ethoxy derivative were not found.

Probes for Mechanistic Organic Chemistry Studies

Molecules with specific functional groups can be used as probes to understand the mechanisms of chemical reactions. The terminal alkene in this compound could, in theory, be used to study reactions involving double bonds, such as electrophilic additions or metathesis. By isotopically labeling the molecule at specific positions, it could be possible to track the movement of atoms and intermediates throughout a reaction sequence.

Hypothetical Mechanistic Study Application:

Reaction StudiedRole of this compoundInformation Gained
HydroformylationSubstrateRegioselectivity and stereoselectivity of the catalyst
OzonolysisSubstrate with isotopic labelingElucidation of the Criegee intermediate pathway

However, there is no evidence in the available literature of this compound being employed for such mechanistic investigations.

Enzymatic and Biocatalytic Transformations of 3 Ethoxy 5 Hexen 1 Ol and Analogues

Biocatalytic Oxidation and Reduction Reactions

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule to another, enabling a wide range of oxidation and reduction reactions. nih.gov For a substrate like 3-Ethoxy-5-hexen-1-ol, which contains both a primary alcohol and a carbon-carbon double bond, these transformations can be targeted to specific functional groups.

Biocatalytic Oxidation:

The oxidation of allylic and homoallylic alcohols is a pivotal transformation in organic chemistry, yielding valuable carbonyl compounds. acs.orgacs.org Biocatalysis provides a powerful alternative to conventional chemical methods, which often require harsh conditions and suffer from a lack of selectivity. nih.gov

Enzymes such as alcohol dehydrogenases (ADHs), laccases, flavin-dependent oxidases, and cytochrome P450 monooxygenases are capable of oxidizing alcohols. mdpi.com The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, 3-Ethoxy-5-hexenal, or further to the carboxylic acid, 3-Ethoxy-5-hexenoic acid.

For instance, a chemoenzymatic system using the laccase from Trametes versicolor and 2,2,6,6-tetramethylpiperidinyloxy radical (TEMPO) has been effectively used to oxidize racemic secondary allylic alcohols to their corresponding α,β-unsaturated ketones. acs.org Similarly, flavin-dependent oxidases have been identified for the enantioselective oxidation of secondary allylic alcohols, proceeding via a kinetic resolution. nih.gov While this compound is a primary alcohol, these examples with analogous structures highlight the potential for selective enzymatic oxidation. Microbial systems, such as Nocardia corallina B-276, have also been shown to oxidize both primary and secondary allylic alcohols to the corresponding aldehydes/acids and ketones. tandfonline.com

The double bond in this compound presents another site for oxidation. P450 monooxygenases can catalyze the epoxidation of olefins, which would yield 3-Ethoxy-5,6-epoxyhexan-1-ol. acs.org However, in allylic alcohols, oxidation of the hydroxyl group is often favored over epoxidation of the double bond. acs.org

Biocatalytic Reduction:

The reduction of the carbon-carbon double bond in this compound would yield 3-Ethoxy-1-hexanol. Ene-reductases (EREDs) are enzymes that catalyze the stereoselective reduction of activated C=C bonds, often found in α,β-unsaturated carbonyl compounds. While the double bond in this compound is not activated by an adjacent carbonyl group, biocatalytic hydrogenation is a possibility. For example, a sequential one-pot, two-step process has been described where a laccase-TEMPO system first oxidizes a racemic secondary allylic alcohol to an α,β-unsaturated ketone, which is then stereoselectively reduced at the C=C bond by an ene-reductase. acs.org

Enzyme System Substrate (Analogue) Transformation Product
Laccase (Trametes versicolor) / TEMPORacemic oct-3-en-2-olOxidationOct-3-en-2-one
Flavin-dependent oxidase (HMFO V465S/T)(E)-oct-3-en-2-olEnantioselective Oxidation(R)-oct-3-en-2-ol and (E)-oct-3-en-2-one
Nocardia corallina B-276Primary allylic alcoholsOxidationAldehydes/Acids
Cytochrome P450Cyclohex-2-en-1-olOxidationCyclohex-2-en-1-one
Ene-reductase (ERED)α,β-unsaturated ketonesC=C bond reductionSaturated ketones

Enzymatic Derivatization (e.g., regioselective esterification)

Enzymatic derivatization allows for the modification of functional groups under mild conditions with high selectivity. For this compound, the primary hydroxyl group is an ideal target for such modifications, particularly through esterification.

Lipases are a class of enzymes widely used for catalyzing the formation of esters (esterification) and the cleavage of esters (hydrolysis). researchgate.net They are known for their high regioselectivity, often preferentially reacting with primary alcohols over secondary or tertiary alcohols. nsf.gov This property is highly advantageous for a molecule like this compound.

The lipase-catalyzed esterification of this compound with various acyl donors (e.g., fatty acids, acid anhydrides) can be performed to synthesize a range of esters. This reaction is typically conducted in non-aqueous or low-water media to shift the equilibrium towards synthesis rather than hydrolysis. researchgate.net For example, immobilized lipases like Novozym® 435 (lipase B from Candida antarctica) are highly effective for such transformations and have been used for the esterification of phenolic acids with long-chain unsaturated fatty alcohols. researchgate.net

An important aspect of this enzymatic approach is its regioselectivity. In a molecule containing both primary and secondary hydroxyl groups, lipases have been shown to exclusively esterify the primary alcohol. nsf.gov While this compound only has one hydroxyl group, this principle is crucial when considering more complex analogues.

The use of micellar enzymology, where reactions are carried out in water within nanomicelles formed by surfactants, has enabled efficient lipase-catalyzed esterification of primary alcohols with a 1:1 stoichiometric ratio of acid to alcohol, a process that is counterintuitive given that water is a byproduct. nsf.govnih.gov

Enzyme Substrate (Analogue) Acyl Donor Reaction Key Finding
Lipase (Rhizomucor miehei)1-Octanol vs. 2-OctanolValeric acidEsterification100% selective for the primary alcohol. nsf.gov
Novozym® 435Dihydrocaffeic acidLinolenyl alcoholEsterificationSuccessful synthesis of phenolic lipid esters. researchgate.net
Novozym® 435Chlorogenic acidOctanolEsterificationHigh conversion rates achieved, enhanced by ultrasonication. nih.gov

Stereoselective Biotransformations for Chiral Product Synthesis

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Biocatalysis offers highly efficient routes to chiral molecules through processes like kinetic resolution of racemates or asymmetric synthesis from prochiral substrates. nih.govmdpi.com For this compound, which is a chiral molecule, stereoselective biotransformations can be employed to resolve a racemic mixture or to synthesize specific stereoisomers.

Enzymatic Kinetic Resolution:

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in a chemical reaction, leading to the separation of the enantiomers. Lipase-catalyzed acylation is a classic example of this.

A racemic mixture of (R)- and (S)-3-Ethoxy-5-hexen-1-ol can be subjected to enzymatic acylation using a lipase and an acyl donor. Due to the chiral environment of the enzyme's active site, one enantiomer (e.g., the R-enantiomer) will be acylated at a much higher rate than the other (the S-enantiomer). By stopping the reaction at approximately 50% conversion, one can obtain the acylated product (e.g., (R)-3-Ethoxy-5-hexen-1-yl acetate) and the unreacted alcohol (e.g., (S)-3-Ethoxy-5-hexen-1-ol) in high enantiomeric excess. researchgate.netmdpi.com

Oxidative kinetic resolution is another strategy. As mentioned in section 9.1, flavin-dependent oxidases can selectively oxidize one enantiomer of a secondary allylic alcohol, leaving the other enantiomer unreacted and in high optical purity. nih.gov This principle could be applied to resolve racemic secondary alcohol analogues of this compound.

Asymmetric Synthesis:

While this compound itself is not prochiral, related ketones can be asymmetrically reduced to produce chiral alcohols. The reduction of a prochiral ketone, 3-Ethoxy-5-hexen-2-one, using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can yield either the (R) or (S) enantiomer of the corresponding secondary alcohol, depending on the enzyme used. nih.govnih.gov These enzymes utilize cofactors like NADH or NADPH and often require a cofactor regeneration system for preparative-scale synthesis. nih.gov

Biotransformation Enzyme Class Substrate Type (Analogue) Principle Outcome
Kinetic ResolutionLipasesRacemic secondary alcoholsEnantioselective acylationSeparation of enantiomers (one as ester, one as alcohol). researchgate.net
Oxidative Kinetic ResolutionOxidasesRacemic secondary allylic alcoholsEnantioselective oxidationOne enantiomer is oxidized to a ketone, leaving the other enantiomer as the alcohol. nih.govnih.gov
Asymmetric ReductionAlcohol Dehydrogenases (ADHs) / Ketoreductases (KREDs)Prochiral ketonesStereoselective reduction of a carbonyl groupSynthesis of a single enantiomer of a chiral alcohol. nih.govnih.gov

Microbial Degradation and Bioremediation Studies

The fate of synthetic compounds like this compound in the environment is an important consideration. Microbial degradation is the primary mechanism by which organic molecules are broken down. The structure of this compound, containing an ether linkage and an unsaturated alkyl chain, suggests potential pathways for microbial catabolism.

Ether Bond Cleavage:

The ether bond is generally stable and considered recalcitrant to degradation. nih.gov However, various microorganisms have evolved enzymatic systems to cleave ether linkages. Bacteria like Pseudonocardia sp. strain ENV478, which can grow on tetrahydrofuran (THF), are also capable of degrading other ether pollutants like 1,4-dioxane. asm.org Rhodococcus species have been shown to degrade a range of ethers, often initiating the attack at the Cα position (the carbon atom adjacent to the ether oxygen). nih.gov For this compound, this would involve the oxidation of the methylene group of the ethoxy moiety, leading to an unstable hemiacetal that would decompose, cleaving the ether bond.

Degradation of the Alkene and Alcohol Moieties:

Unsaturated alcohols and fatty acids can be metabolized by various microorganisms. researchgate.netnih.gov The degradation of the six-carbon backbone would likely proceed through pathways similar to those for fatty acid metabolism, such as β-oxidation, after initial oxidation of the primary alcohol to a carboxylic acid. The presence of the double bond may require specific enzymes, such as isomerases or hydratases, to prepare the molecule for the β-oxidation spiral. oup.com

While specific studies on the microbial degradation of this compound are not available, research on analogous compounds provides a framework for predicting its environmental fate. The combined action of ether-cleaving enzymes and pathways for alcohol and alkene metabolism would be necessary for its complete mineralization by microbial communities. acs.org

Microorganism (Example) Substrate Class (Analogue) Degradation Capability Potential Initial Step for this compound
Pseudonocardia sp. ENV478Cyclic ethers (e.g., THF, 1,4-dioxane)Co-metabolic degradation of ethers. asm.orgEther bond cleavage.
Rhodococcus sp. DEE5151Alkyl and aralkyl ethersOxidation at the Cα position of the ether linkage. nih.govOxidation of the ethoxy group.
Various bacteria and yeastsUnsaturated fatty acids/alcoholsβ-oxidation and other metabolic pathways. researchgate.netnih.govOxidation of the primary alcohol to a carboxylic acid, followed by saturation/isomerization of the double bond and subsequent β-oxidation.

Q & A

Q. How can biodegradation pathways of this compound be studied in aquatic systems?

  • Methodological Answer : Use OECD 301F respirometry to measure biochemical oxygen demand (BOD) over 28 days. Identify metabolites via LC-QTOF-MS and compare against known pathways (e.g., β-oxidation of alkenols). Note that ethoxy groups may delay degradation, requiring microbial acclimatization phases .

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